molecular formula C21H26N6O3 B8551148 tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

Cat. No.: B8551148
M. Wt: 410.5 g/mol
InChI Key: IOGGTWTZCOUVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a piperidine ring attached to a carboxylic acid tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone in the presence of a base to form the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the 2-Methyl-pyridin-3-yloxy Group: This step involves the nucleophilic substitution reaction where the pyrazolo[3,4-d]pyrimidine core is reacted with 2-methyl-3-pyridinol in the presence of a suitable activating agent.

    Formation of the Piperidine-1-carboxylic Acid Tert-butyl Ester: This step involves the esterification of piperidine-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydropyrazolopyrimidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrazolopyrimidines.

    Substitution: Formation of substituted derivatives at the pyridine and piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound is investigated for its potential as a bioactive molecule. Studies have shown that pyrazolopyrimidines exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial properties.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Pyrazolopyrimidines are known to inhibit certain enzymes and receptors, making them potential candidates for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to cell death in rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Piperidine-1-carboxylic Acid Esters: These compounds have similar ester functional groups and are used in various chemical and biological applications.

Uniqueness

The uniqueness of tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate lies in its combined structural features, which confer a distinct set of chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C21H26N6O3

Molecular Weight

410.5 g/mol

IUPAC Name

tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C21H26N6O3/c1-14-17(6-5-9-22-14)29-19-16-12-25-27(18(16)23-13-24-19)15-7-10-26(11-8-15)20(28)30-21(2,3)4/h5-6,9,12-13,15H,7-8,10-11H2,1-4H3

InChI Key

IOGGTWTZCOUVJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OC2=NC=NC3=C2C=NN3C4CCN(CC4)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-6-(2-methyl-pyridin-3-yloxy)-pyrimidine-5-carbaldehyde (Intermediate 18; 515 mg, 2.1 mmol) and 4-hydrazino-piperidine-1-carboxylic acid tert-butyl ester (Intermediate 9; 688 mg, 3.2 mmol) in toluene (5 mL) was heated at reflux overnight. Aqueous sodium bicarbonate solution was added and the mixture was extracted with ethyl acetate. The organic phases were evaporated and purified on an Isco 40 g column, eluting with 0-3% methanol/dichloromethane to give 4-[4-(2-methyl-pyridin-3-yloxy)-pyrazolo[3,4-d]pyrimidin-1-yl]-piperidine-1-carboxylic acid tert-butyl ester (330 mg, 38%).
Name
4-chloro-6-(2-methyl-pyridin-3-yloxy)-pyrimidine-5-carbaldehyde
Quantity
515 mg
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Intermediate 18
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688 mg
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0 (± 1) mol
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5 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 4-(4-chloro-pyrazolo[3,4-d]pyrimidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (Intermediate 19; 3.00 g, 8.9 mmol), 3-hydroxy-2-methylpyridine (Aldrich Chemical Company, Inc., Milwaukee, Wis., USA 1.26 g, 12 mmol), and potassium carbonate (1.59 g, 11.5 mmol) in dimethylformamide (30 mL) was heated at 100° C. overnight. The solvent was evaporated under high vacuum. Water (50 mL) and dichloromethane (50 mL) were added. The layers were separated and the organic layer was washed twice with water and then evaporated to dryness to give 4-[4-(2-methyl-pyridin-3-yloxy)-pyrazolo[3,4-d]pyrimidin-1-yl]-piperidine-1-carboxylic acid tert-butyl ester (3.24 g, 89%). A sample of this material (500 mg) was purified by silica gel column chromatography, eluting with 0-75% ethyl acetate/hexanes, to give 4-[4-(2-methyl-pyridin-3-yloxy)-pyrazolo[3,4-d]pyrimidin-1-yl]-piperidine-1-carboxylic acid tert-butyl ester (381 mg, 10%) as a white powder. 1H NMR (300 MHz, CDCl3) δ 1.49 (s, 9H), 1.97-2.06 (m, 2H), 2.20-2.34 (m, 2H), 2.47 (s, 3H), 2.91-3.05 (m, 2H), 4.26-4.39 (m, 2H), 4.91-5.03 (m, 1H), 7.27-7.29 (m, 1H), 7.50-7.55 (m, 1H), 8.07 (s, 1H), 8.48-8.51 (m, 2H). Mass spectrum MH+=411. HRMS Calcd. For C21H27N6O3 (MH+): 411.2139. Found: 411.2137.
Quantity
0 (± 1) mol
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1.26 g
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1.59 g
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30 mL
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